molecular formula C19H25NO2 B3159335 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine CAS No. 861236-37-5

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine

Cat. No. B3159335
CAS RN: 861236-37-5
M. Wt: 299.4 g/mol
InChI Key: CYXIKQFBCCKBCM-UHFFFAOYSA-N
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Description

“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine” is a chemical compound with the molecular formula C19H25NO2 . It is used in various chemical reactions and has a molecular weight of 299.41 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a benzyloxy group, a methoxy group, and an amine group, all attached to a phenyl ring .


Chemical Reactions Analysis

The compound is likely to participate in a variety of chemical reactions. For instance, compounds with similar structures have been used in the protodeboronation of pinacol boronic esters . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Heterocyclic Aromatic Amines in Scientific Research

Antimicrobial and Anticancer Properties:

  • Heterocyclic aromatic amines, including those with methoxy and benzyloxy groups, have been extensively studied for their antimicrobial and anticancer properties. For example, p-Cymene, a monoterpene found in over 100 plant species, exhibits a range of biological activities including antioxidant, anti-inflammatory, antinociceptive, anxiolytic, anticancer, and antimicrobial effects. This showcases the potential of compounds with similar structural motifs for use in developing treatments against various diseases and conditions (Marchese et al., 2017).

Neurochemical and Neurotoxicity Studies:

  • Compounds structurally related to "{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine" have been explored for their neurochemical effects and potential neurotoxicity. For instance, 3,4-Methylenedioxymethamphetamine (MDMA) is a compound that has been studied for its effects on serotonin levels and potential neurotoxic implications. Such research provides valuable insights into the neurochemical pathways affected by these compounds and their potential risks or therapeutic benefits (McKenna & Peroutka, 1990).

Applications in Heterocyclic and Dyes Synthesis:

  • The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and its derivatives, which share some structural similarities with the compound of interest, highlights their utility as building blocks for synthesizing a variety of heterocyclic compounds and dyes. This underscores the compound's potential versatility in synthetic chemistry and material science applications (Gomaa & Ali, 2020).

Antioxidant Properties and Cell Impairment Remediation:

  • Chromones and their derivatives, which include phenyl and methoxy groups, have been identified for their radical scavenging activities. This property is crucial for neutralizing active oxygen and free radicals, potentially delaying or inhibiting cell impairment that leads to various diseases. Research on these compounds can provide insights into developing treatments for conditions caused by oxidative stress (Yadav et al., 2014).

properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-15(2)12-20-13-17-9-10-18(19(11-17)21-3)22-14-16-7-5-4-6-8-16/h4-11,15,20H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXIKQFBCCKBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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